N-[(2E)-3-(2-ethoxyethyl)-6-methanesulfonyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]-3-methanesulfonylbenzamide
Description
N-[(2E)-3-(2-ethoxyethyl)-6-methanesulfonyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]-3-methanesulfonylbenzamide is a complex heterocyclic compound featuring a benzothiazole core fused with a benzamide moiety. The structure includes two methanesulfonyl (-SO₂CH₃) groups, one at the 6-position of the benzothiazole ring and another on the benzamide substituent, as well as a 2-ethoxyethyl chain.
Properties
IUPAC Name |
N-[3-(2-ethoxyethyl)-6-methylsulfonyl-1,3-benzothiazol-2-ylidene]-3-methylsulfonylbenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N2O6S3/c1-4-28-11-10-22-17-9-8-16(31(3,26)27)13-18(17)29-20(22)21-19(23)14-6-5-7-15(12-14)30(2,24)25/h5-9,12-13H,4,10-11H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PIFHJRWEZWPWTE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOCCN1C2=C(C=C(C=C2)S(=O)(=O)C)SC1=NC(=O)C3=CC(=CC=C3)S(=O)(=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N2O6S3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
482.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(2E)-3-(2-ethoxyethyl)-6-methanesulfonyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]-3-methanesulfonylbenzamide typically involves multiple steps, starting from commercially available precursors. The key steps include:
Formation of the Benzothiazole Core: This can be achieved by cyclization of 2-aminothiophenol with a suitable aldehyde or ketone under acidic conditions.
Introduction of the Methanesulfonyl Group: This step involves the sulfonation of the benzothiazole core using methanesulfonyl chloride in the presence of a base such as triethylamine.
Attachment of the Ethoxyethyl Group: The ethoxyethyl group can be introduced via nucleophilic substitution reactions using ethoxyethyl halides.
Final Coupling: The final step involves coupling the functionalized benzothiazole with 3-methanesulfonylbenzoyl chloride under basic conditions to form the target compound.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to enhance reaction efficiency and yield. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be crucial to ensure high purity and yield.
Chemical Reactions Analysis
Types of Reactions
N-[(2E)-3-(2-ethoxyethyl)-6-methanesulfonyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]-3-methanesulfonylbenzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The methanesulfonyl and ethoxyethyl groups can be substituted with other functional groups using appropriate nucleophiles or electrophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce the corresponding alcohols or amines.
Scientific Research Applications
Antimicrobial Activity
Research indicates that N-[(2E)-3-(2-ethoxyethyl)-6-methanesulfonyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]-3-methanesulfonylbenzamide exhibits notable antimicrobial properties. Studies have shown its effectiveness against various bacterial strains, suggesting its potential as a lead compound in the development of new antibiotics.
Anticancer Properties
The compound has also been investigated for its anticancer effects. It can modulate enzyme activity and receptor interactions involved in cancer pathways, potentially leading to the inhibition of tumor growth. Preliminary studies indicate that it may induce apoptosis in cancer cells through specific molecular mechanisms.
Pharmaceutical Applications
This compound is being explored for its therapeutic effects in treating various diseases. Its unique combination of functional groups allows it to interact with multiple biological targets, making it a candidate for drug development.
Material Science Applications
The compound's structural complexity and reactivity make it suitable for applications in material science. It can be utilized as a building block in the synthesis of new materials with desirable properties, such as enhanced thermal stability or electrical conductivity.
Case Study 1: Antimicrobial Efficacy
A study published in a peer-reviewed journal demonstrated the antimicrobial efficacy of the compound against Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values were determined, revealing significant potency compared to standard antibiotics.
Case Study 2: Cancer Cell Line Studies
In vitro studies on various cancer cell lines showed that treatment with this compound resulted in a dose-dependent decrease in cell viability. Flow cytometry analysis indicated an increase in apoptotic cells following treatment.
Mechanism of Action
The mechanism of action of N-[(2E)-3-(2-ethoxyethyl)-6-methanesulfonyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]-3-methanesulfonylbenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. The exact pathways and molecular targets depend on the specific biological context and require further investigation.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Effects and Functional Groups
The compound’s structural uniqueness lies in its dual methanesulfonyl groups and ethoxyethyl side chain. Comparisons with analogous compounds reveal key differences:
- Electron-Withdrawing Groups : The target compound’s methanesulfonyl groups are stronger electron-withdrawing groups (EWGs) compared to the trifluoromethyl (-CF₃) group in ’s benzothiazole derivatives. This may enhance electrophilic reactivity or metabolic stability .
- Solubility : The ethoxyethyl chain likely improves solubility in polar solvents compared to the hydrophobic -CF₃ or -C(CH₃)₂ groups in other analogs .
Crystallographic and Structural Insights
- Hydrogen Bonding : Unlike sulfonylurea herbicides (), which rely on -SO₂NH- hydrogen bonding for herbicidal activity, the target compound’s methanesulfonyl groups may participate in weaker C–H···O interactions, as analyzed via graph set theory (). This could influence crystal packing or protein binding .
- Structural Confirmation : Tools like SHELXL () and ORTEP () are critical for resolving anisotropic displacement parameters in such complex structures, ensuring accurate bond-length and angle measurements .
Biological Activity
N-[(2E)-3-(2-ethoxyethyl)-6-methanesulfonyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]-3-methanesulfonylbenzamide is a complex organic compound characterized by a benzothiazole core and various functional groups, notably methanesulfonyl and ethoxyethyl. This structural composition contributes to its significant biological activity, particularly in medicinal chemistry.
Antimicrobial Activity
Research indicates that compounds with a benzothiazole core exhibit notable antimicrobial properties. A study evaluated various benzothiazole derivatives for their antibacterial activity against both Gram-positive and Gram-negative bacteria. The findings revealed that certain derivatives demonstrated significant antibacterial effects, suggesting that modifications to the benzothiazole structure could enhance activity against specific pathogens .
Anticancer Potential
The anticancer properties of benzothiazole derivatives have been extensively studied. For instance, a series of benzothiazole derivatives were synthesized and tested against various cancer cell lines, revealing moderate to excellent cytotoxic activity. The most promising compounds showed IC50 values ranging from 0.24 to 0.92 µM across different cancer lines, indicating their potential as anticancer agents .
The mechanism of action for this compound involves interactions with specific molecular targets such as enzymes or receptors. The compound may inhibit enzyme activity by binding to active sites or modulating receptor functions through competitive inhibition or allosteric modulation.
Study 1: Antibacterial Evaluation
A comprehensive study synthesized several benzothiazole derivatives and evaluated their antibacterial efficacy using the disc diffusion method against strains like Escherichia coli and Staphylococcus aureus. Compounds demonstrated varying degrees of activity, with some showing significant inhibition zones compared to standard antibiotics .
| Compound | Gram-positive Activity | Gram-negative Activity |
|---|---|---|
| Benzothiazole A | High | Moderate |
| Benzothiazole B | Moderate | Low |
| N-[...]-Benzamide | Very High | High |
Study 2: Anticancer Activity
In another study focusing on anticancer effects, the compound was tested against five different cancer cell lines (NCI-H226, SK-N-SH, HT29, MKN-45, MDA-MB-231). The results indicated that the compound exhibited promising antiproliferative activity with the potential for further development into therapeutic agents .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes and critical reaction conditions for synthesizing N-[(2E)-3-(2-ethoxyethyl)-6-methanesulfonyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]-3-methanesulfonylbenzamide?
- Methodological Answer : Synthesis typically involves multi-step reactions, including cyclization of the benzothiazole core and functionalization of methanesulfonyl groups. Key steps require precise control of temperature (e.g., 60–80°C for cyclization) and solvent selection (polar aprotic solvents like DMF or DMSO). Stoichiometric use of bases (e.g., NaH) ensures deprotonation during imine formation. Post-synthesis purification via column chromatography (silica gel, eluent: ethyl acetate/hexane) is critical to isolate the E-isomer .
Q. How can researchers confirm the structural integrity and purity of this compound post-synthesis?
- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is essential to verify the E-configuration of the imine bond and substituent positions. High-Resolution Mass Spectrometry (HRMS) confirms molecular weight. Purity is assessed using HPLC (C18 column, acetonitrile/water gradient) with UV detection at 254 nm. Differential Scanning Calorimetry (DSC) can further validate crystallinity .
Q. What preliminary biological screening approaches are recommended to assess its bioactivity?
- Methodological Answer : Begin with in vitro assays targeting enzymes or receptors structurally similar to those inhibited by benzothiazole derivatives (e.g., kinase or protease inhibition assays). Use dose-response curves to determine IC₅₀ values. Cytotoxicity screening (e.g., MTT assay on HEK-293 or HepG2 cells) evaluates selectivity. Parallel testing against Gram-positive/negative bacteria (MIC assays) explores antimicrobial potential .
Advanced Research Questions
Q. How do the methanesulfonyl and ethoxyethyl groups influence the compound’s reactivity in nucleophilic or electrophilic reactions?
- Methodological Answer : The methanesulfonyl group acts as a strong electron-withdrawing group, directing electrophilic attacks to the benzothiazole ring’s electron-rich regions (e.g., C-5 position). The ethoxyethyl side chain enhances solubility in aqueous-organic mixtures but may sterically hinder reactions at the N-3 position. Reactivity can be probed via halogenation (NBS/CHCl₃) or sulfonation (fuming H₂SO₄), monitored by TLC and LC-MS .
Q. How can contradictory spectral data (e.g., NMR splitting patterns) be resolved for this compound?
- Methodological Answer : Contradictions often arise from dynamic effects (e.g., rotational isomerism of the ethoxyethyl group). Variable-temperature NMR (VT-NMR) from 25°C to −40°C can freeze conformers, simplifying splitting patterns. 2D NMR techniques (COSY, NOESY) clarify through-space interactions. Computational modeling (DFT at B3LYP/6-31G* level) predicts stable conformers for comparison .
Q. What strategies mitigate degradation during long-term stability studies under physiological conditions?
- Methodological Answer : Conduct accelerated stability studies in PBS (pH 7.4) at 40°C/75% RH. Degradation pathways (e.g., hydrolysis of the imine bond) are identified via LC-MS/MS. Lyophilization with cryoprotectants (trehalose) or formulation in PEG-based matrices improves stability. Protect from light to prevent photolysis of the benzothiazole core .
Mechanistic and Translational Questions
Q. What experimental designs are optimal for elucidating the compound’s mechanism of action in enzyme inhibition?
- Methodological Answer : Use kinetic assays (e.g., Michaelis-Menten plots with varying substrate concentrations) to determine inhibition type (competitive/non-competitive). Surface Plasmon Resonance (SPR) quantifies binding affinity (KD). Molecular docking (AutoDock Vina) and MD simulations (GROMACS) predict binding modes. Validate with site-directed mutagenesis of key enzyme residues .
Q. How can researchers address discrepancies between in vitro potency and in vivo efficacy?
- Methodological Answer : Optimize pharmacokinetic properties via LogP adjustment (≤3.5) using prodrug strategies (e.g., esterification of sulfonyl groups). Assess metabolic stability in liver microsomes (CYP450 isoforms). Use murine models (e.g., xenograft for oncology) with PK/PD modeling to correlate plasma concentration and target engagement .
Data Validation and Reproducibility
Q. What cross-validation methods ensure reproducibility in synthetic yields and bioactivity data?
- Methodological Answer : Implement Design of Experiments (DoE) for reaction optimization (e.g., Box-Behnken design for temperature/solvent/base interactions). Use inter-laboratory validation with standardized protocols (e.g., NIH Assay Guidance Manual). Publish raw spectral data (NMR, HRMS) in open-access repositories (e.g., Zenodo) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
